molecular formula C7H13NO2 B3168838 (1S,3S)-3-Aminocyclohexanecarboxylic acid CAS No. 933445-54-6

(1S,3S)-3-Aminocyclohexanecarboxylic acid

Cat. No.: B3168838
CAS No.: 933445-54-6
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-WDSKDSINSA-N
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Description

Contextualization within Aminocyclohexanecarboxylic Acid Analogues and Conformationally Restricted Amino Acids

(1S,3S)-3-Aminocyclohexanecarboxylic acid belongs to the broader class of aminocyclohexanecarboxylic acid analogues, which are non-proteinogenic amino acids. A key feature of these molecules is their conformationally restricted nature. Unlike their linear counterparts, the cyclic structure of the cyclohexane (B81311) ring limits the rotational freedom of the molecule. This inherent rigidity is of great interest to chemists and biochemists as it allows for the design of molecules with predictable three-dimensional structures.

The incorporation of such constrained amino acids into peptide chains can enforce specific secondary structures, such as turns and helices, which are crucial for biological activity. This approach is a cornerstone of peptidomimetic design, where the goal is to create peptide-like molecules with enhanced stability and biological function.

Significance of Cyclic Beta-Amino Acids in Chemical Biology and Material Science Research

Cyclic β-amino acids, including the this compound, are of particular importance in chemical biology and material science. In the realm of chemical biology, these compounds are instrumental in the development of foldamers, which are non-natural oligomers that mimic the structure and function of natural biopolymers like proteins. Peptides containing cyclic β-amino acids have been shown to form stable helical and sheet-like structures. This stability often translates to increased resistance to enzymatic degradation, a significant advantage for the development of therapeutic peptides.

In material science, the self-assembly properties of peptides containing cyclic β-amino acids are being explored for the creation of novel nanomaterials. The predictable folding patterns of these peptides can be harnessed to create well-ordered nanostructures, such as nanotubes and hydrogels, with potential applications in drug delivery, tissue engineering, and catalysis.

Overview of Key Research Trajectories for this compound

The research focused on this compound is multifaceted. A primary trajectory involves its synthesis, with a focus on developing efficient and stereoselective methods to obtain the pure enantiomer. Given the importance of chirality in biological systems, the ability to produce enantiomerically pure forms of this amino acid is crucial for its application in drug discovery and development.

Another significant area of research is the incorporation of this compound into peptides to study its effect on their conformation and biological activity. Researchers are investigating how this specific stereoisomer influences the folding of peptide chains and how these changes in structure affect their interaction with biological targets.

Furthermore, derivatives of this compound are being explored as building blocks for the synthesis of novel bioactive molecules. Its rigid scaffold provides a template for the spatial arrangement of functional groups, which can lead to the discovery of potent and selective inhibitors of enzymes or modulators of receptors. For instance, related aminocyclohexanecarboxylic acid derivatives have been investigated as analogues of the neurotransmitter gamma-aminobutyric acid (GABA), with potential applications in neuroscience.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S)-3-aminocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272730
Record name (1S,3S)-3-Aminocyclohexanecarboxylic acid
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Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933445-54-6
Record name (1S,3S)-3-Aminocyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933445-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3S)-3-Aminocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Properties

The synthesis of enantiomerically pure (1S,3S)-3-aminocyclohexanecarboxylic acid presents a significant challenge due to the presence of two stereocenters. Research in this area has focused on asymmetric synthesis and the resolution of racemic mixtures.

One notable approach involves the enzymatic desymmetrization of a meso precursor. For instance, the synthesis of the related (1R,3S) isomer has been achieved from a cis-cyclohexane-1,3-dicarboxylic acid diester using lipase-catalyzed hydrolysis to create a chiral monoester. This chiral intermediate can then be converted to the desired amino acid via a modified Curtius rearrangement. researchgate.net A similar strategy could potentially be adapted for the synthesis of the (1S,3S) isomer by choosing the appropriate enantiomer of the starting material or a different enzyme.

Another synthetic strategy involves the resolution of a racemic mixture of cis-3-aminocyclohexanecarboxylic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

A practical synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol, a closely related and useful intermediate, has been developed from a commercially available starting material. This highlights the ongoing efforts to make these chiral building blocks more accessible for research and development. researchgate.net

The chemical properties of this compound are characteristic of a β-amino acid. It possesses both an acidic carboxylic acid group and a basic amino group, allowing it to exist as a zwitterion under physiological conditions.

Table 1: Physicochemical Properties of 3-Aminocyclohexanecarboxylic Acid Isomers

PropertyValueCompound
Molecular FormulaC₇H₁₃NO₂All isomers
Molecular Weight143.18 g/mol All isomers
IUPAC NameThis compound(1S,3S) isomer

Note: Specific experimental data for the (1S,3S) isomer is not widely available in public literature. Data is often presented for mixtures of isomers or for the more studied trans isomers.

Stereochemical and Conformational Analysis of 1s,3s 3 Aminocyclohexanecarboxylic Acid

Determination of Absolute and Relative Stereochemistry

The stereochemistry of 3-aminocyclohexanecarboxylic acid is defined by two key aspects: its relative stereochemistry (cis or trans) and its absolute stereochemistry (R/S configuration at the two stereocenters).

Relative Stereochemistry : The designation cis in cis-3-aminocyclohexanecarboxylic acid indicates that the amino (-NH₂) and carboxylic acid (-COOH) functional groups are positioned on the same side of the cyclohexane (B81311) ring. For the specific compound (1S,3S)-3-Aminocyclohexanecarboxylic acid, this cis configuration is fundamental to its three-dimensional shape and interaction with biological targets.

Absolute Stereochemistry : The absolute configuration at the two chiral centers, C1 and C3, is designated as (1S, 3S). This specific arrangement defines it as a single, non-superimposable mirror image (enantiomer). The determination of this absolute stereochemistry is crucial and is typically achieved through one of several reliable methods:

Chiral Synthesis : One definitive method involves the synthesis of the compound from a starting material of a known absolute configuration. For instance, the related (1R,3S) isomer has been synthesized from (R)-3-oxocyclohexanecarboxylic acid, which confirms the stereochemistry of the final product. nih.gov A similar targeted synthesis can produce the (1S,3S) enantiomer.

X-ray Crystallography : This is a powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. researchgate.net While a structure for the (1S,3S) isomer itself is not widely reported, analysis of its derivatives or closely related isomers like (1S,3R)-3-ammoniocyclohexanecarboxylate provides definitive proof of stereochemistry. nih.gov

Chiral Derivatization and NMR Spectroscopy : Another common strategy is the Mosher's method, where the amine is reacted with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). cymitquimica.com The resulting diastereomers can then be analyzed by ¹H or ¹⁹F NMR spectroscopy to deduce the absolute configuration of the original amino acid. cymitquimica.com

The distinct stereochemistry of the (1S,3S) isomer compared to its (1R,3R), (1S,3R), and (1R,3S) counterparts is directly linked to its biological activity. For example, studies on GABA uptake show that the (1S,3R) isomer is a significantly more potent inhibitor than the (1R,3S) isomer, highlighting the importance of precise stereochemical assignment. nih.gov

Conformational Preferences and Dynamics in Different States

Influence of Cyclohexane Ring Conformation on Substituent Orientation

In a cis-1,3-disubstituted cyclohexane, the two substituents can be oriented either as axial-equatorial (a,e) or equatorial-axial (e,a) in one chair conformation, or they can flip to the other chair form. However, due to steric hindrance, the most stable conformation is typically the one where the larger substituent occupies an equatorial position.

For this compound, the molecule exists as a zwitterion in the solid state and in polar solvents, with a protonated ammonium (B1175870) group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). The molecule will adopt a chair conformation. There is an equilibrium between two chair conformers: one with an axial carboxylate and an equatorial ammonium group, and the other with an equatorial carboxylate and an axial ammonium group. The preferred conformation will depend on the balance of steric and electronic interactions in different environments (gas phase, solution, or solid state).

Analysis of Intramolecular Interactions and Conformational Stabilization

In the solid state, the conformation is heavily influenced by intermolecular forces. X-ray crystallographic studies of related compounds reveal extensive networks of hydrogen bonds that dictate the crystal packing. For the related (1S,3R) isomer, the structure is stabilized by a two-dimensional bilayer formed by head-to-tail intermolecular N-H···O hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules. nih.gov

A crystallographic study of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, a protected derivative, shows the presence of both intramolecular and intermolecular hydrogen bonds. nih.gov An intramolecular N-H···O hydrogen bond is observed, which helps to stabilize a specific conformation. nih.gov In solution, particularly in non-polar solvents, such intramolecular hydrogen bonds can play a significant role in stabilizing one conformer over another. nih.gov The zwitterionic nature of the unprotected amino acid in polar solvents leads to strong solvation and a preference for intermolecular hydrogen bonding with the solvent.

Interaction Type Description Significance
Intermolecular H-Bonding In the solid state, N-H···O bonds form between the -NH₃⁺ of one molecule and the -COO⁻ of another. nih.govDictates crystal lattice structure and stabilizes the solid form.
Intramolecular H-Bonding An N-H···O bond can form between the amino and carboxyl groups within the same molecule, particularly in protected forms or non-polar environments. nih.govnih.govRestricts conformational flexibility and stabilizes a specific chair conformation.
Steric Repulsion Repulsive forces between atoms, particularly between an axial substituent and other axial hydrogens on the ring (1,3-diaxial interactions).Influences the equilibrium between chair conformations, favoring those with bulky groups in the equatorial position.

This table provides an interactive summary of the key intramolecular and intermolecular interactions.

Implications of Conformational Restriction for Molecular Design and Activity

The rigid cyclohexane backbone of this compound makes it a valuable building block in medicinal chemistry. By incorporating this constrained scaffold into a larger molecule, chemists can lock a portion of the structure into a well-defined three-dimensional orientation. This strategy, known as conformational restriction, has several important benefits. unina.itresearchgate.netnih.gov

Enhanced Potency and Selectivity : Flexible molecules lose entropy upon binding to a receptor, which is energetically unfavorable. By pre-organizing the functional groups in a bioactive conformation, conformationally restricted ligands like those derived from this amino acid can bind with higher affinity. researchgate.net This compound is a known conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). nih.gov Studies have shown that the cis isomer is a potent inhibitor of GABA transport while being a weak inhibitor of GABA binding, demonstrating that its rigid structure confers selectivity for different protein targets. nih.gov

Peptidomimetics : As a β-amino acid, it can be incorporated into peptide chains to create "β-peptides." These unnatural oligomers can fold into stable, predictable secondary structures, such as helices, that are resistant to degradation by proteases. wisc.edu The defined geometry of the cyclohexane ring helps to direct the folding of the peptide backbone.

Scaffold for Drug Discovery : The compound serves as a versatile starting point for creating new therapeutic agents. The amino and carboxylic acid groups can be chemically modified to introduce different pharmacophoric elements, while the cyclohexane ring acts as a rigid spacer, holding them in a precise spatial arrangement. This is critical for optimizing interactions with a biological target. nih.gov

Stereochemical Control and Purity Assessment in Synthetic Protocols

The synthesis of enantiomerically pure this compound requires precise control over the stereochemistry.

Stereochemical Control : Several synthetic strategies have been developed to achieve high stereochemical purity:

Enzymatic Desymmetrization : A highly effective method involves the use of enzymes, such as lipases. This process can start with a symmetrical (meso) precursor, like a cis-1,3-cyclohexanedicarboxylic acid diester. The enzyme selectively hydrolyzes one of the ester groups, creating a chiral monoester with high enantiomeric excess. nih.gov

Chemical Rearrangement : The resulting chiral monoester can then be converted to the target amino acid. A common method is the Curtius rearrangement, a reliable reaction that transforms a carboxylic acid into an amine without disturbing the existing stereocenters. nih.gov

Purity Assessment : Once synthesized, it is essential to verify the stereochemical purity of the final product. The presence of other stereoisomers can lead to different biological activities or side effects.

Chiral High-Performance Liquid Chromatography (HPLC) : This is a standard and highly effective technique for separating enantiomers and diastereomers. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each stereoisomer, causing them to elute at different times. nih.gov

Capillary Electrophoresis (CE) : Using chiral selectors, such as cyclodextrins, in the running buffer allows for the separation and quantification of enantiomeric impurities with high sensitivity. nih.govnih.gov

A summary of methods for stereochemical control and analysis is presented below.

Method Purpose Principle
Enzymatic Desymmetrization SynthesisAn enzyme selectively reacts with one of two prochiral groups on a meso compound to create a chiral product. nih.gov
Curtius Rearrangement SynthesisA carboxylic acid is converted to an isocyanate and then to an amine, with retention of configuration at the chiral centers. nih.gov
Chiral HPLC Purity AssessmentDifferential interaction of enantiomers with a chiral stationary phase leads to separation. cymitquimica.com
Chiral Capillary Electrophoresis Purity AssessmentEnantiomers are separated based on their different mobilities in an electric field in the presence of a chiral selector. nih.gov

This interactive table outlines key methods for the synthesis and purity analysis of chiral compounds.

Application As a Molecular Building Block and Scaffold in Advanced Chemical Structures

Incorporation into Peptidic Architectures

The integration of (1S,3S)-3-aminocyclohexanecarboxylic acid into peptide chains provides a powerful strategy for creating peptidomimetics with enhanced properties. These modified peptides, often called foldamers, can adopt stable, predictable three-dimensional structures that are resistant to enzymatic degradation.

This compound is classified as a γ-amino acid due to the three-carbon separation between its amino and carboxyl groups. However, its structural rigidity and substitution pattern allow it to function effectively as a surrogate for β-amino acids in peptide design. It is frequently used in the synthesis of β-peptides and hybrid peptides that combine α- and/or γ-amino acid residues.

The synthesis of peptides incorporating this building block typically follows established solid-phase or solution-phase peptide coupling protocols. For instance, researchers have successfully synthesized hybrid oligomers by incorporating a functionalized derivative of trans-cyclohexane β-amino acid, which shares the core carbocyclic structure, into a peptide chain alongside trans-2-aminocyclohexanecarboxylic acid (trans-ACHC). nih.gov The synthesis of such building blocks can be achieved through stereoselective methods, such as a Michael addition of dibenzylamines to α,β-unsaturated esters derived from starting materials like (-)-shikimic acid. acs.org This approach allows for the creation of novel peptidic structures with tailored properties. nih.govacs.org

A key application of this compound and its analogs in peptide chemistry is the stabilization of specific secondary structures. The constrained cyclic nature of the cyclohexane (B81311) ring limits the conformational freedom of the peptide backbone, acting as a potent inducer of turns and helical structures. acs.org

Research has demonstrated that peptides containing carbocyclic β-amino acid residues can fold into well-defined and stable secondary structures. nih.govacs.org For example, studies on hybrid peptides containing a trihydroxylated trans-cyclohexane β-amino acid residue revealed that they consistently fold into a 14-helix secondary structure. nih.govacs.org This helical conformation is stabilized by a network of hydrogen bonds between atoms in the polypeptide backbone. ijpsr.com The stability of this structure was confirmed through various analytical techniques, indicating that even with significant substitution on the cyclohexane ring, the propensity to form a stable helix is maintained. nih.govacs.org This predictable control over peptide conformation is crucial for designing molecules that can interact with biological targets with high affinity and specificity. nih.gov

Table 1: Research Findings on Secondary Structure Stabilization

Peptide Type Incorporated Residue Observed Secondary Structure Analytical Methods Used Reference
Hybrid Oligomeric Peptide Trihydroxylated trans-cyclohexane β-amino acid 14-helix FTIR, CD, Solution NMR, DFT Calculations nih.govacs.org

The ability of peptides containing this compound to form predictable secondary structures extends to their capacity to create higher-order supramolecular structures. nih.govfrontiersin.org When incorporated into cyclic peptides, these building blocks can direct the self-assembly of the rings into well-defined nanotubes. nih.gov

These assemblies are driven by non-covalent interactions, primarily hydrogen bonds between the amide groups of adjacent cyclic peptide rings. frontiersin.org For example, cyclic hexapeptides synthesized with residues of 3-aminocyclohexanecarboxylic acid (γ-Ach-OH) and D-α-amino acids have been shown to form dimeric structures in solution through specific hydrogen bonding patterns. frontiersin.org By stacking in a highly ordered, repeating fashion, these cyclic peptides can form hollow tubular structures, known as peptide nanotubes, which have potential applications in areas such as synthetic transmembrane channels and biosensing. nih.govfrontiersin.org

Role in Combinatorial Synthesis and Diversity-Oriented Libraries

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large collections of compounds for drug discovery and materials science. souralgroup.comnih.gov These methods rely on the use of core scaffolds that can be systematically decorated with a variety of chemical building blocks. nih.govmdpi.com

While direct, large-scale combinatorial libraries built around this compound are not extensively documented in the reviewed literature, its molecular structure makes it an exceptionally suitable scaffold for such applications. Key features include:

Bifunctional Nature : The presence of both an amino and a carboxylic acid group allows for its straightforward incorporation into well-established synthetic workflows, such as the split-and-pool method used in one-bead-one-compound (OBOC) libraries. souralgroup.com

Rigid Core Structure : The conformationally restricted cyclohexane ring provides a rigid and predictable three-dimensional framework. In scaffold-based libraries, such rigidity is advantageous for presenting appended chemical functionalities in well-defined spatial orientations, which can increase the probability of discovering high-affinity binders for biological targets. mdpi.com

Stereochemical Definition : The fixed (1S,3S) stereochemistry ensures that every compound in the library is built upon a consistent, stereochemically pure core, which is crucial for generating structurally complex and distinct molecules. mdpi.com

This approach, starting with a central scaffold and adding layers of complexity, is central to DOS, which aims to explore vast regions of chemical space to identify novel bioactive compounds. nih.gov

Development of Conformationally Constrained Molecular Scaffolds for Specific Recognition

The inherent flexibility of linear peptides often leads to poor binding affinity with biological targets and susceptibility to enzymatic breakdown. nih.gov Introducing conformational constraints into a peptide's structure is a proven strategy to overcome these limitations. The rigid cyclohexane ring of this compound makes it an excellent building block for creating such conformationally constrained scaffolds. acs.orgnih.gov

By incorporating this amino acid, chemists can pre-organize a peptide into a specific bioactive conformation that mimics a natural binding loop or secondary structure element. nih.gov This pre-organization reduces the entropic penalty upon binding to a target, often resulting in significantly higher binding affinity and specificity. The constrained nature of the scaffold also provides enhanced stability against proteases, a critical attribute for the development of peptide-based therapeutics. acs.org

Utility in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The defined geometry and hydrogen-bonding capabilities of this compound make it a valuable component in this field.

As mentioned previously, cyclic peptides containing this building block are prime candidates for self-assembly. frontiersin.org Research on cyclic α,γ-peptides has shown that they can form dimeric complexes with significant association constants, driven by intermolecular hydrogen bonds. frontiersin.org The specific orientation of the amide groups, dictated by the rigid cyclic backbone of the amino acid, directs the assembly process, allowing for the formation of either parallel or antiparallel arrangements between the peptide rings. This controlled self-assembly is the foundation for creating functional supramolecular materials, such as the peptide nanotubes discussed earlier, which possess a hollow core that can be chemically modified to control its properties for applications in transport and catalysis. frontiersin.org

Mechanistic Research on Biological Interactions General Principles

Investigation as a Conformationally Restricted Analogue in Neurotransmitter Systems

(1S,3S)-3-Aminocyclohexanecarboxylic acid, as a cyclic analogue of the neurotransmitter γ-aminobutyric acid (GABA), serves as a critical probe for understanding the structural requirements of GABA-related biological sites. Due to the cyclohexane (B81311) ring, its structure is significantly more rigid than the flexible GABA molecule. This conformational restriction is instrumental in mapping the topology of binding sites on proteins involved in neurotransmission.

Researchers utilize such conformationally restricted analogues to deduce the preferred spatial arrangement of functional groups for interaction with specific receptors or transporters. By comparing the activity of different stereoisomers of 3-aminocyclohexanecarboxylic acid, scientists can infer the optimal three-dimensional structure for binding and transport. For instance, studies have employed a series of aminocyclohexanecarboxylic acids to probe the spatial characteristics of GABA membrane binding and transport sites. The defined stereochemistry of these analogues helps in understanding the precise geometric and steric requirements of these protein targets.

The cis-isomer, which includes this compound, has been identified as a potent inhibitor of GABA transport, while being a weak inhibitor of GABA binding. This differentiation highlights that the structural requirements for the GABA transport site are distinct from those of the GABA receptor binding site. The use of such rigid molecules is a widely recognized strategy in medicinal chemistry to enhance potency and selectivity for biological targets compared to their flexible counterparts.

Studies of Transporter Interactions and Substrate Specificity (e.g., GABA Uptake Mechanisms)

A significant area of research for this compound and its isomers has been the elucidation of GABA uptake mechanisms. The reuptake of GABA from the synaptic cleft is mediated by specific transporter proteins (GATs), and modulating their activity is a key therapeutic strategy. The cis-isomer of 3-aminocyclohexanecarboxylic acid has been shown to be a selective inhibitor of neuronal GABA uptake.

Kinetic studies have detailed the interaction of cis-3-aminocyclohexanecarboxylic acid (a racemic mixture including the (1S,3S) and (1R,3R) enantiomers) with GABA transporters in primary cultures of neurons and astrocytes. These studies revealed that while the compound is a less efficient substrate for uptake than GABA itself in both cell types, it acts as a competitive inhibitor of GABA uptake. In neurons, it inhibited GABA uptake with a Ki of 69 μM. Conversely, GABA was found to be a linear competitive inhibitor of the uptake of cis-3-aminocyclohexanecarboxylic acid in both neurons and astrocytes, with a Ki value of 15 μM.

The interaction with astrocytic GABA uptake was more complex, showing competitive inhibition at lower concentrations and non-competitive inhibition at higher concentrations. This suggests that the compound's interaction with GABA transporters is multifaceted and cell-type dependent. The data underscores that cis-3-aminocyclohexanecarboxylic acid primarily targets neuronal GABA uptake sites.

Kinetic Parameters of cis-3-Aminocyclohexanecarboxylic Acid (ACHC) and GABA Uptake

ParameterACHC Uptake into NeuronsACHC Uptake into AstrocytesGABA as Inhibitor of ACHC Uptake (Ki)ACHC as Inhibitor of Neuronal GABA Uptake (Ki)
Km40.3 μM210.8 μM15 μM (in both cell types)69 μM
Vmax0.321 nmol/min/mg protein0.405 nmol/min/mg protein

Modulation of Enzyme Activity in Biochemical Research Models

While the primary research focus for this compound has been on neurotransmitter transporters, its utility extends to the study of enzyme activity. The structural features of cis-3-aminocyclohexanecarboxylic acid make it a useful tool for investigating the binding sites of enzymes. The different biological activities of its stereoisomers are valuable in conducting structure-activity relationship (SAR) studies, which are crucial for understanding how enzymes recognize and bind their substrates.

Although detailed mechanistic studies on the direct modulation of specific enzymes by this compound are not extensively documented in the provided search results, the principle of using such molecules as probes is well-established. For example, a six-membered ring analogue inspired by a related cyclopentane (B165970) compound with a (1S,3S) configuration was rationally designed as a selective inactivator of human ornithine aminotransferase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. This demonstrates the potential of the aminocyclohexanecarboxylic acid scaffold in the development of enzyme inhibitors. These mechanism-based inactivators act as substrates initially, but are converted by the enzyme into a reactive species that covalently modifies and inactivates the enzyme. This approach highlights how the core structure can be adapted to target specific enzymes involved in various metabolic pathways.

Principles of Ligand-Receptor Binding Specificity Governed by Stereochemistry and Conformation

The binding of a ligand to its receptor is a highly specific interaction governed by the three-dimensional arrangement of atoms in both the ligand and the receptor's binding pocket. The stereochemistry and conformational flexibility of the ligand are paramount in determining this specificity. This compound exemplifies these principles in its interactions within the GABA neurotransmitter system.

The cyclohexane ring's rigidity fixes the relative positions of the amino and carboxyl groups, which are crucial for recognition by GABA receptors and transporters. Research comparing cis- and trans-isomers of 3-aminocyclohexanecarboxylic acid has revealed significant differences in their biological activity, underscoring the importance of stereochemistry. For instance, cis-3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA transport but a weak inhibitor of GABA binding at the receptor site. This indicates that the transport protein and the receptor have distinct topographical requirements for binding.

The Na+-dependent and Na+-independent GABA binding sites also exhibit different spatial topographies, as demonstrated by their differential recognition of various conformationally restricted analogues. The ability to design and study molecules with fixed conformations, such as this compound, is therefore essential for dissecting the specific requirements for ligand recognition and for the rational design of selective drugs that can differentiate between various biological targets within the same neurotransmitter system.

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the covalent structure and investigating the dynamic conformational behavior of (1S,3S)-3-Aminocyclohexanecarboxylic acid in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Detailed research findings indicate that the identity of closely related isomers, such as (1S,3R)-3-aminocyclohexanecarboxylic acid, has been confirmed using ¹H and ¹³C NMR in D₂O. nih.gov For the (1S,3S) isomer, specific chemical shifts and coupling constants in the ¹H NMR spectrum are critical for determining the relative orientation of the protons on the cyclohexane (B81311) ring. This information helps in establishing the preferred chair conformation and whether the amino and carboxylic acid groups occupy axial or equatorial positions.

The dynamic nature of the cyclohexane ring, which undergoes chair-chair interconversion, can be studied using variable temperature NMR experiments. NMR relaxation studies provide further insight into molecular motions on picosecond to nanosecond timescales. unc.edu These dynamic processes are crucial for understanding how the molecule behaves in a physiological environment and interacts with biological targets. nih.gov

NMR Data for a Representative Stereoisomer ((1S,3R)-3-Aminocyclohexanecarboxylic acid in D₂O)
Nucleus Chemical Shift (ppm)
¹H3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H)
¹³C183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30
Data sourced from a study on the (1S,3R) stereoisomer, which provides a close approximation for the expected shifts in the (1S,3S) isomer. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of stereochemistry and reveals detailed information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

A crystallographic study on the closely related cis-isomer, (1S,3R)-3-ammoniocyclohexanecarboxylate, confirms that the molecule exists as a zwitterion in the crystal lattice, with a protonated ammonium (B1175870) group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). nih.gov The analysis revealed that the crystal structure is stabilized by a network of intermolecular N—H⋯O hydrogen bonds, where the molecules are linked in a head-to-tail fashion to form a two-dimensional bilayer. nih.gov This type of hydrogen bonding is a common feature in the crystal structures of amino acids. nih.gov A similar investigation of the (1S,3S) isomer would be essential to determine its specific solid-state conformation and the unique hydrogen-bonding network that dictates its crystal packing. The analysis of hydrogen bonding is crucial for orienting amino acid side chains where electron density maps may be ambiguous. nih.gov

Representative Hydrogen Bond Geometry from a Related Stereoisomer ((1S,3R)-3-ammoniocyclohexanecarboxylate)
Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N—H···OTypical 0.89Typical 1.8-2.0Typical 2.8-2.9Typical 160-175
This table presents typical ranges for N—H···O hydrogen bonds observed in the crystal structure of the related (1S,3R) isomer, illustrating the interactions that stabilize the crystal lattice. nih.gov

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an essential analytical tool used to confirm the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement that can definitively verify the molecular formula.

For the molecular formula C₇H₁₃NO₂, the calculated monoisotopic mass is 143.094628657 Da. nih.gov Experimental HRMS analysis of a stereoisomer yielded a found mass of 142.0859 for the [M-H]⁻ ion, which closely matches the calculated value of 142.0863, thereby confirming the molecular identity. nih.gov This technique is routinely used as a quality control step to ensure the identity and purity of the synthesized compound.

Mass Spectrometry Data for C₇H₁₃NO₂
Property Value
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol nih.gov
Monoisotopic Mass (Calculated)143.094628657 Da nih.gov
HRMS [M-H]⁻ (Calculated)142.0863 nih.gov
HRMS [M-H]⁻ (Found, for stereoisomer)142.0859 nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are powerful tools for investigating the properties of this compound at an atomic level, providing insights that complement experimental data.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure and predict the geometries and relative energies of different conformers. nih.gov For this compound, these calculations can determine the energetic preference for the chair conformation where the 1-carboxyl and 3-amino groups are in a diequatorial arrangement versus the diaxial conformation. These calculations also provide insights into electronic properties such as charge distribution, dipole moment, and the energies of molecular orbitals.

By systematically calculating the energy of the molecule as a function of its geometry (e.g., by rotating key dihedral angles), a potential energy surface (PES) can be generated. nih.gov This landscape reveals all stable low-energy conformers as minima on the surface and the energy barriers (transition states) that separate them. nih.gov For this compound, this analysis quantifies the energy cost of chair-flipping and identifies any accessible twist-boat conformations, providing a complete map of its conformational possibilities.

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecule by solving Newton's equations of motion for its atoms. frontiersin.org By placing this compound in a simulated box of solvent molecules (typically water), MD simulations can predict its dynamic behavior in solution. rsc.orgmdpi.com These simulations show how the molecule tumbles and how its cyclohexane ring flexes over time. MD is particularly useful for studying the stability of the zwitterionic form in solution and the dynamic nature of the hydrogen bonds formed between the amino and carboxylate groups and the surrounding water molecules. mdpi.com

Conclusion and Future Research Directions

Current Understanding and Key Achievements in (1S,3S)-3-Aminocyclohexanecarboxylic Acid Research

Research into this compound and its stereoisomers has established them as important molecules, particularly as conformationally restricted analogues of γ-aminobutyric acid (GABA). nih.gov A significant achievement in the field is the elucidation of the structure-activity relationship among its stereoisomers. Studies have demonstrated that the biological activity is highly dependent on the specific stereochemistry; for instance, the (1S,3R) isomer is a potent inhibitor of GABA uptake, whereas the (1R,3S) isomer is significantly less active. researchgate.net This highlights the critical role of the spatial orientation of the amino and carboxylic acid groups for biological recognition and function.

Key advancements have also been made in the stereoselective synthesis of these compounds. Methodologies have been developed to produce specific isomers with high enantiomeric purity. One notable approach involves an enzymatic hydrolytic desymmetrization of a meso cis-1,3-cyclohexanedicarboxylic acid diester, followed by a modified Curtius-type rearrangement to yield the desired amino acid. researchgate.net Another improved synthetic route starts from 3-aminobenzoic acid, utilizing milder and more selective conditions to achieve the target compound. researchgate.net These synthetic achievements are crucial as they provide access to optically pure isomers, enabling detailed investigation of their distinct biological and chemical properties.

Furthermore, the incorporation of related aminocyclohexanecarboxylic acids into self-assembling peptide nanostructures has been a major milestone. nih.gov These studies have demonstrated the utility of such cyclic amino acids in creating stable, well-defined nanomaterials with potential applications in biology and materials science. nih.govnih.gov The rigid cyclohexane (B81311) backbone of these molecules serves to constrain the peptide structure, facilitating the formation of ordered assemblies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 933445-54-6 achemblock.com
Molecular Formula C7H13NO2 achemblock.comnih.gov
Molecular Weight 143.19 g/mol achemblock.com
IUPAC Name (1S,3S)-3-aminocyclohexane-1-carboxylic acid achemblock.com
Purity 97% achemblock.com

Unexplored Research Avenues and Methodological Challenges

Despite the progress, several research avenues concerning this compound remain underexplored. While its role as a GABA analogue has been a primary focus, a comprehensive screening of its biological activity across a wider range of cellular targets could reveal novel therapeutic applications. The full potential of this specific stereoisomer in medicinal chemistry is yet to be defined.

Another unexplored area is the detailed investigation of its metabolic fate and pharmacokinetic profile. Understanding how the compound is processed in biological systems is essential for any potential therapeutic development. Furthermore, computational studies could be more extensively employed to predict its interactions with various biological targets and to guide the design of new derivatives with enhanced activity and selectivity.

Potential for Further Development as a Fundamental Building Block in Advanced Molecular Architectures for Academic Inquiry

The unique structural properties of this compound make it a highly promising building block for the construction of advanced molecular architectures. Its conformationally constrained cyclohexane ring is a valuable feature for designing novel foldamers—synthetic oligomers that mimic the structure of peptides and proteins. By incorporating this rigid scaffold into peptide chains, researchers can exert precise control over the secondary and tertiary structure of the resulting molecules. This capability is fundamental to the field of protein design and the development of synthetic biomaterials. nih.gov

There is significant potential for using this compound to create highly stable β-helical motifs and other predictable protein-like structures. nih.gov Its application in self-assembling peptide nanotubes has already demonstrated its utility in creating functional nanomaterials. nih.gov Future work could expand on this by designing novel nanotubes, hydrogels, or other biomaterials with tailored properties for applications in drug delivery, tissue engineering, and biocatalysis. The ability to form stable, ordered structures makes it an ideal candidate for creating scaffolds that present functional groups in a precise and predetermined spatial arrangement.

For academic inquiry, this compound serves as an excellent model for studying the principles of molecular self-assembly and the relationship between monomer structure and macromolecular architecture. By systematically modifying the cyclohexane scaffold or incorporating it into different polymer backbones, researchers can probe the fundamental forces that govern the formation of complex, functional superstructures. This exploration can lead to new design principles for advanced materials with programmed functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,3S)-3-Aminocyclohexanecarboxylic acid, and how is enantiomeric purity achieved?

  • The compound is typically synthesized from 3-cyclohexenecarboxylic acid via catalytic hydrogenation and subsequent resolution of enantiomers. For example, chiral HPLC separation is employed to isolate the desired stereoisomer after protecting the amino group as a carbobenzoxy derivative . Alternative methods include Diels-Alder reactions with ethyl(E)-3-nitroacrylate to generate hydroxylated derivatives, which are then functionalized . Enantiomeric purity is validated using HRMS and NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H NMR (e.g., δ 3.19–3.26 ppm for axial protons) and 13C NMR (e.g., 183.96 ppm for the carboxylic carbon) in D2O are standard for structural confirmation . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., observed 142.0859 vs. calculated 142.0863) . X-ray crystallography is used to resolve stereochemistry, with slow diffusion of acetone into aqueous solutions yielding single crystals .

Q. What are the primary research applications of this compound in biochemistry?

  • As a conformationally restricted GABA analogue, it is used to study neurotransmitter receptor interactions and neurological disorders . Its derivatives serve as intermediates in synthesizing β-amino acids for peptide-based therapeutics .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 3-aminocyclohexanecarboxylic acid derivatives?

  • The (1S,3S) configuration is critical for binding to GABA receptors, with even minor stereochemical variations (e.g., 1R,3S) reducing potency by >50% in receptor assays . In drug development, the (1R,3S)-isomer of a related compound showed superior activity as a smoothened inhibitor due to optimized spatial orientation of the benzimidazole group .

Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis?

  • Racemization can occur during acidic or basic workup steps. Mitigation strategies include using mild coupling conditions (e.g., mixed anhydrides instead of acyl chlorides) and monitoring chiral integrity via circular dichroism (CD) or chiral stationary-phase HPLC . Storage under inert atmospheres at ≤-20°C minimizes degradation .

Q. How is X-ray crystallography applied to resolve structural ambiguities in aminocyclohexanecarboxylic acid derivatives?

  • Single-crystal X-ray diffraction confirms absolute configuration and hydrogen-bonding networks. For example, the (1S,3R) isomer forms a zwitterionic structure in the solid state, with NH3<sup>+</sup> and COO<sup>−</sup> groups participating in intermolecular interactions . This data resolves discrepancies in NMR-based assignments .

Q. What methodologies are used to study the compound’s role in peptide nanotube assembly?

  • The compound’s rigid cyclohexane backbone promotes β-sheet-like hydrogen bonding, enabling nanotube formation. Techniques include transmission electron microscopy (TEM) for morphology analysis and circular dichroism to monitor secondary structure formation .

Methodological Considerations

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) across studies?

  • Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points) and confirm sample purity via HPLC (>98%). For example, discrepancies in boiling points (e.g., 280°C vs. literature 274–278°C) may arise from impurities or measurement protocols .

Q. What strategies ensure reproducibility in enantioselective syntheses?

  • Document chiral catalyst loadings (e.g., 1–5 mol%), reaction temperatures, and solvent systems. For instance, chiral resolution via HPLC using amylose-based columns achieves >99% ee when optimized . Publish detailed NMR and HRMS spectra for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.